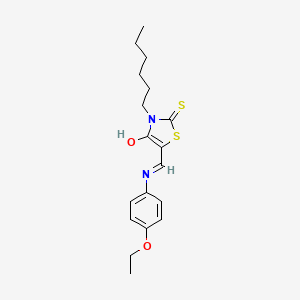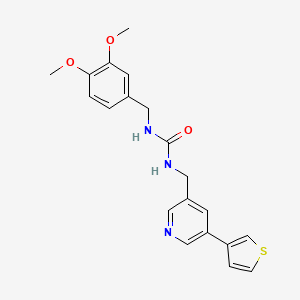![molecular formula C19H12ClF3N6O2 B2755123 1-[4-[(Z)-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-C-methylcarbonimidoyl]phenyl]-2,4-dioxopyrimidine-5-carbonitrile CAS No. 321432-43-3](/img/structure/B2755123.png)
1-[4-[(Z)-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-C-methylcarbonimidoyl]phenyl]-2,4-dioxopyrimidine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups, including a pyridine ring, a trifluoromethyl group, and a dioxopyrimidine group. The presence of these groups suggests that the compound could have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several functional groups. The pyridine ring, a six-membered ring with one nitrogen atom, is a common structure in many organic compounds. The trifluoromethyl group (-CF3) is a strong electron-withdrawing group, which could affect the reactivity of the compound .Chemical Reactions Analysis
The chemical reactions of this compound would depend on the specific conditions and reagents used. The trifluoromethyl group is known to be quite stable under various conditions, but it can participate in certain types of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is known to increase the lipophilicity of a compound, which could affect its solubility and stability .Scientific Research Applications
Synthesis and Derivative Development
The chemical compound has been a subject of various studies focusing on the synthesis and development of derivatives with potential biological activities. Research has demonstrated innovative synthesis methods and applications in creating pyrimidine, pyrazolopyrimidine, and other heterocyclic derivatives. These derivatives have shown promising antibacterial, antifungal, and anticancer properties in preliminary screenings.
For instance, a study by Rostamizadeh et al. (2013) explored the synthesis of pyrazolo[3,4-d]pyrimidine derivatives through a one-pot, three-component reaction, highlighting the compound's potential as a precursor in antibacterial applications (Rostamizadeh et al., 2013). Similarly, Al-Issa (2012) synthesized a new series of pyridine and fused pyridine derivatives, showcasing the versatility of pyrimidine carbonitriles in generating bioactive molecules (Al-Issa, 2012).
Antimicrobial and Anticancer Activity
Further studies have delved into the antimicrobial and anticancer potential of these compounds. Bhat and Begum (2021) synthesized pyrimidine carbonitrile derivatives, evaluated their in vitro antimicrobial activity against various bacterial and fungal strains, and conducted a molecular docking study to understand the interaction mechanisms (Bhat & Begum, 2021). Rahmouni et al. (2016) developed novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, highlighting the therapeutic potential of these compounds (Rahmouni et al., 2016).
Advanced Synthesis Techniques
Advanced synthesis techniques have also been employed to enhance the efficiency and environmental friendliness of producing these derivatives. For example, Tiwari et al. (2016) reported an ultrasound-mediated one-pot synthesis of thiadiazolopyrimidine derivatives, evaluating their anticancer activities and studying their ADME properties to ensure they possess drug-like qualities (Tiwari et al., 2016).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-[4-[(Z)-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-C-methylcarbonimidoyl]phenyl]-2,4-dioxopyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClF3N6O2/c1-10(27-28-16-15(20)6-13(8-25-16)19(21,22)23)11-2-4-14(5-3-11)29-9-12(7-24)17(30)26-18(29)31/h2-6,8-9H,1H3,(H,25,28)(H,26,30,31)/b27-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWRALPIUOSCDHC-NCAUGAEKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=C(C=C(C=N1)C(F)(F)F)Cl)C2=CC=C(C=C2)N3C=C(C(=O)NC3=O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC1=C(C=C(C=N1)C(F)(F)F)Cl)/C2=CC=C(C=C2)N3C=C(C(=O)NC3=O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClF3N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(1H-pyrazol-3-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2755040.png)
![(Z)-7-(2-(4-ethylphenyl)hydrazono)-1,3-dimethylthiazolo[2,3-f]purine-2,4,6(1H,3H,7H)-trione](/img/structure/B2755043.png)
![2-[[1-(2-Phenyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2755044.png)
![4-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2755045.png)

![N-[2-[1-[(2,4-dichlorophenyl)methyl]benzimidazol-2-yl]ethyl]acetamide](/img/structure/B2755047.png)
![N-cyclopropyl-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2755051.png)



![9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2755056.png)
![2-[(2-chloroacetyl)-methylamino]-N-cyclopropylacetamide](/img/structure/B2755058.png)

